5-Ethynyl-3,3'-bipyridine
CAS No.:
Cat. No.: VC13725306
Molecular Formula: C12H8N2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8N2 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 3-ethynyl-5-pyridin-3-ylpyridine |
| Standard InChI | InChI=1S/C12H8N2/c1-2-10-6-12(9-14-7-10)11-4-3-5-13-8-11/h1,3-9H |
| Standard InChI Key | OWWFTMWRJHWZDY-UHFFFAOYSA-N |
| SMILES | C#CC1=CC(=CN=C1)C2=CN=CC=C2 |
| Canonical SMILES | C#CC1=CC(=CN=C1)C2=CN=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Geometry
The molecular formula of 5-ethynyl-3,3'-bipyridine is C₁₂H₈N₂, with a molecular weight of 180.21 g/mol. The ethynyl group introduces sp-hybridized carbon atoms, creating a linear geometry that enhances π-conjugation across the bipyridine framework . The 3,3'-bipyridine linkage results in a non-planar structure compared to 2,2'-bipyridine analogs, influencing its coordination behavior .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈N₂ |
| Molecular Weight | 180.21 g/mol |
| Hybridization (C≡C) | sp |
| Bond Length (C≡C) | ~1.20 Å (estimated) |
Synthesis and Functionalization
Palladium-Catalyzed Cross-Coupling
The Sonogashira coupling is a primary method for introducing ethynyl groups to bipyridine systems. For example, 5,5'-bis[2-(trimethylsilyl)ethynyl]-2,2'-bipyridine is synthesized via a Pd(II)/Cu(I)-catalyzed reaction between 5,5'-dibromo-2,2'-bipyridine and trimethylsilylacetylene . Adapting this protocol, 5-ethynyl-3,3'-bipyridine could be synthesized using 5-bromo-3,3'-bipyridine and ethynyltrimethylsilane under similar conditions (20°C, triethylamine) .
Table 2: Representative Reaction Conditions
| Reagent | Role |
|---|---|
| Pd(PPh₃)₂Cl₂ | Catalyst |
| CuI | Co-catalyst |
| Et₃N | Base |
| TMS-acetylene | Ethynyl source |
Direct C–H Arylation
Palladium-catalyzed C–H activation offers an alternative route. Pyridine N-oxides undergo direct coupling with halopyridines to form unsymmetrical bipyridines . For 5-ethynyl-3,3'-bipyridine, a directed C–H ethynylation using alkynyl halides could be explored, though this remains hypothetical without explicit literature .
Chemical and Physical Properties
Spectroscopic Features
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IR Spectroscopy: The ethynyl C≡C stretch appears near 2100 cm⁻¹, while aromatic C–H stretches occur around 3050–3100 cm⁻¹ .
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NMR Spectroscopy:
Reactivity
The ethynyl group enables further functionalization via:
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Click Chemistry: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles .
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Metal Coordination: The bipyridine moiety acts as a bidentate ligand, while the ethynyl group can participate in π-interactions or additional bonding .
Coordination Chemistry and Applications
Ligand in Metal Complexes
Bipyridine derivatives are pivotal in coordination chemistry. For instance, Re(I) tricarbonyl complexes with ethynylbipyridine ligands exhibit luminescent properties and cytotoxicity, making them candidates for anticancer agents . Similarly, Ru(II) polypyridyl complexes incorporating ethynyl groups show promise in photocatalytic applications .
Table 3: Example Metal Complexes
| Metal Center | Application | Reference |
|---|---|---|
| Re(I) | Bioimaging, cytotoxicity | |
| Ru(II) | Photocatalysis, DSSCs | |
| Mo(II) | Upconversion, energy transfer |
Materials Science
Ethynyl-bipyridines contribute to supramolecular architectures via π-stacking and hydrogen bonding. In crystal engineering, weak C–H···π interactions (e.g., 3.60 Å) stabilize layered structures . Such properties are exploitable in organic semiconductors or metal-organic frameworks (MOFs) .
Future Directions
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Synthetic Optimization: Developing one-pot methodologies for 3,3'-bipyridine derivatives.
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Biological Studies: Evaluating cytotoxicity and bioimaging potential in Re(I) or Tc(I) complexes .
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Energy Applications: Integrating ethynyl-bipyridines into dye-sensitized solar cells (DSSCs) or light-emitting diodes (OLEDs) .
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